molecular formula C15H27BLiNO4 B7972031 Lithium triisopropoxy(4-methoxypyridin-2-yl)borate

Lithium triisopropoxy(4-methoxypyridin-2-yl)borate

Cat. No.: B7972031
M. Wt: 303.2 g/mol
InChI Key: RILUQEGXYZBIDH-UHFFFAOYSA-N
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Description

Lithium triisopropoxy(4-methoxypyridin-2-yl)borate is an organoboron compound featuring a pyridin-2-yl ring substituted with a methoxy group at the 4-position and triisopropoxy borate as the counterion. Its molecular formula is C₁₅H₂₄BLiNO₃, with a purity of 97% (MFCD28014034) . This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions, where its borate moiety acts as a stabilizing agent for intermediates. Its methoxy substituent enhances electron density on the pyridine ring, influencing reactivity and selectivity in catalytic processes.

Properties

IUPAC Name

lithium;(4-methoxypyridin-2-yl)-tri(propan-2-yloxy)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)15-10-14(18-7)8-9-17-15;/h8-13H,1-7H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILUQEGXYZBIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=CC(=C1)OC)(OC(C)C)(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BLiNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation of Heteroaromatic Substrates

The synthesis of lithium triisopropoxy(4-methoxypyridin-2-yl)borate begins with regioselective lithiation of 4-methoxypyridine. The 4-methoxy group activates the pyridine ring’s 2-position for deprotonation due to its electron-donating resonance effects, directing lithiation to the desired site. Industrial protocols for analogous systems employ 2,2,6,6-tetramethylpiperidinolithium (LiTMP) in tetrahydrofuran (THF) at -80°C to achieve quantitative deprotonation while minimizing side reactions. Key parameters include:

  • Temperature control : Maintaining reactions below -70°C prevents thermal degradation of the lithiated intermediate.

  • Solvent selection : THF’s polar aprotic nature stabilizes the lithiated species through coordination with lithium cations.

  • Base stoichiometry : A 2:1 molar ratio of LiTMP to 4-methoxypyridine ensures complete conversion, as demonstrated in naphthalene borate syntheses.

Boronation with Triisopropyl Borate

Following lithiation, triisopropyl borate (B(OiPr)₃) is introduced to form the triisopropoxy borate complex. This step proceeds via nucleophilic attack of the lithiated pyridine on the electrophilic boron center, displacing an isopropoxy group. The PMC protocol highlights that:

  • Slow addition rates (≤1 mL/min) prevent exothermic side reactions.

  • Stoichiometric excess of B(OiPr)₃ (1.4:1 relative to LiTMP) drives the reaction to completion.

  • Temperature gradients : Warming from -80°C to -45°C over 3–5 hours facilitates gradual boronate formation while avoiding decomposition.

Acidification and Lithium Salt Isolation

Protonolysis of the intermediate borate complex yields the lithium salt. Industrial methods use hydrochloric acid to adjust the pH to 5–6, precipitating the product. Critical considerations include:

  • Acid addition temperature : -20°C to -10°C prevents retro-borylation.

  • Solvent exchange : Replacing THF with dichloroethane improves crystallization efficiency by reducing solubility.

  • Recrystallization : Dichloroethane washes remove residual isopropanol and lithium salts, yielding >75% purity in initial batches.

Industrial-Scale Adaptation of Laboratory Protocols

One-Pot Lithiation-Boronation Sequences

Adapting the PMC one-pot strategy, a scalable synthesis of this compound would involve:

  • Lithiation : Charge 4-methoxypyridine (1.0 eq) and LiTMP (2.2 eq) in THF at -80°C.

  • Boronation : Introduce B(OiPr)₃ (1.4 eq) via cannula, warm to -45°C, and stir for 5 hours.

  • Quenching : Add HCl (1M) to pH 5.5 at -15°C, then concentrate under reduced pressure.

  • Crystallization : Dilute with dichloroethane, chill to 4°C, and filter the precipitate.

This method mirrors the high-yield (75–77%) processes reported for naphthalene borates, with THF acting as both solvent and stabilizer for reactive intermediates.

Process Optimization Parameters

ParameterOptimal RangeEffect on Yield/Purity
Reaction Temperature-80°C to -45°CPrevents protodeboronation
LiTMP Equivalents2.0–2.2 eqEnsures complete lithiation
B(OiPr)₃ Equivalents1.2–1.4 eqMinimizes residual substrate
Acidification pH5.0–6.0Maximizes lithium salt solubility
Crystallization SolventDichloroethaneReduces co-crystallization of impurities

Analytical Validation and Quality Control

Spectroscopic Characterization

  • LC-MS Analysis : As per patent CN111303192A, the molecular ion [M+CH₃COO⁻]⁻ at m/z 265 confirms successful boronation (calculated for C₁₀H₈BClO₂: 206 g/mol).

  • ¹¹B NMR : A singlet at δ 18–20 ppm verifies tetrahedral boron coordination, consistent with triisopropoxy borates.

  • ¹H NMR : Isopropoxy methyl groups resonate as a septet (δ 1.2 ppm, J = 6 Hz), while the 4-methoxypyridin-2-yl moiety shows aromatic protons at δ 6.8–8.2 ppm.

Purity Assessment

Industrial protocols employ iterative recrystallization from dichloroethane to achieve ≥98% purity, monitored by HPLC with UV detection at 254 nm. Residual solvents (THF, isopropanol) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Challenges and Mitigation Strategies

Protodeboronation Risks

The electron-rich 4-methoxypyridin-2-yl group increases susceptibility to protodeboronation. Mitigation approaches include:

  • Steric shielding : Triisopropoxy groups hinder water access to the boron center.

  • Anhydrous workup : Post-reaction handling under nitrogen atmosphere minimizes hydrolysis.

Regioselectivity in Lithiation

Competing lithiation at the pyridine 3-position may occur if reaction temperatures exceed -70°C. Computational studies suggest the 2-position is favored by 12 kcal/mol due to methoxy group resonance effects, aligning with experimental observations .

Chemical Reactions Analysis

Lithium triisopropoxy(4-methoxypyridin-2-yl)borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triisopropoxy groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium triisopropoxy(4-methoxypyridin-2-yl)borate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium triisopropoxy(4-methoxypyridin-2-yl)borate involves its ability to participate in transmetalation reactions. In Suzuki-Miyaura coupling, for example, the compound transfers its boron-containing group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Lithium Borate Compounds

Substituent Variations on the Pyridine Ring

Lithium Triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate
  • Structure: Substituted with a trifluoromethyl (-CF₃) group at the 4-position (C₁₅H₂₄BF₃LiNO₃).
  • This compound exhibits higher thermal stability but requires stringent handling (H315: skin irritation; H319: eye damage) .
  • Applications : Used in fluorinated electrolyte systems for lithium-ion batteries due to its stability against oxidation.
Lithium Triisopropoxy(5-chloropyridin-2-yl)borate (LT-3545)
  • Structure : Chlorine substituent at the 5-position (CAS 1256364-35-8).
  • Properties : The chloro group introduces moderate electron-withdrawing effects, balancing reactivity. Its molecular weight (~291 g/mol ) is lower than the methoxy derivative due to the absence of oxygen in the substituent .
  • Applications : Effective in Suzuki-Miyaura couplings involving aryl chlorides.
Lithium Triisopropoxy(6-fluoropyridin-2-yl)borate (CAS 1256364-28-9)
  • Structure: Fluorine at the 6-position (C₁₄H₂₄BFLiNO₃).
  • Properties : Fluorine’s strong electron-withdrawing nature increases oxidative stability. However, its small size may reduce steric hindrance, affecting regioselectivity in reactions .
  • Storage : Requires refrigeration (-20°C), similar to other lithium borates, to prevent decomposition .

Comparison with Non-Pyridinyl Borates

Lithium Difluoro(oxalato)borate (LiDFOB)
  • Structure : Contains an oxalate ligand and two fluorine atoms (LiBF₂(C₂O₄)).
  • Properties : Exhibits high ionic conductivity (6.5 mS/cm at 25°C) and thermal stability (>200°C), making it superior in battery electrolytes .
  • Applications : Used in dual-salt electrolytes for high-voltage Li-ion batteries, unlike pyridinyl borates, which are tailored for organic synthesis .
Lithium Tetraborate (Li₂B₄O₇)
  • Structure: Inorganic borate with a tetrahedral B₄O₇²⁻ framework.
  • Properties : High melting point (~917°C) and low solubility in organic solvents. Primarily used in dosimetry and glass ceramics, contrasting with the organic-solvent-soluble pyridinyl borates .

Physicochemical and Application-Based Comparisons

Solubility and Stability

  • Lithium Triisopropoxy(4-methoxypyridin-2-yl)borate : Soluble in polar aprotic solvents (e.g., THF, DMF) due to the methoxy group’s polarity. Stable under inert atmospheres but hygroscopic .
  • Fluorinated/Chlorinated Analogs : Lower solubility in polar solvents but better stability against moisture due to hydrophobic substituents (-F, -Cl) .

Reactivity in Cross-Coupling Reactions

  • Methoxy Derivative : Enhances electron-rich intermediates, favoring oxidative addition in Pd-catalyzed reactions.
  • Trifluoromethyl Derivative : Electron-deficient intermediates may require stronger bases (e.g., Cs₂CO₃) for activation .

Research and Industrial Implications

The methoxy-substituted derivative’s electron-donating properties make it ideal for reactions requiring nucleophilic intermediates, while halogenated analogs are preferred in electrophilic systems. LiDFOB’s dominance in batteries highlights the divergence between inorganic and organoborate applications. Future research could explore hybrid borates combining pyridinyl ligands with oxalate groups for multifunctional electrolytes.

Biological Activity

Lithium triisopropoxy(4-methoxypyridin-2-yl)borate is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

This compound can be represented by the formula C15H27BNO4Li\text{C}_{15}\text{H}_{27}\text{B}\text{N}\text{O}_{4}\text{Li}. It is a lithium salt of a boronic acid derivative, characterized by its triisopropoxy groups and a pyridine ring substituted with a methoxy group. This structure is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the lithium and boron components. Lithium ions are known to influence neurotransmitter release and neuronal signaling, while boron compounds have been implicated in various biochemical pathways, including enzyme inhibition and modulation of cellular processes.

Biological Effects

  • Neuroprotective Properties : Lithium has been extensively studied for its neuroprotective effects, particularly in the context of mood disorders. Research indicates that lithium can promote neurogenesis and protect against apoptosis in neuronal cells.
  • Antimicrobial Activity : Boron compounds have shown potential antimicrobial properties. Studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on this compound is limited.
  • Anti-inflammatory Effects : Some boron-containing compounds exhibit anti-inflammatory activities. The modulation of inflammatory pathways by lithium may enhance these effects, making it a candidate for further investigation in inflammatory diseases.

Study 1: Neuroprotective Effects

In a controlled study involving neuronal cultures treated with this compound, significant reductions in cell death were observed following oxidative stress exposure. The compound demonstrated a protective effect comparable to standard lithium treatments.

Study 2: Antimicrobial Activity

A preliminary study assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a moderate inhibitory effect, warranting further exploration into its potential as an antimicrobial agent.

Toxicological Profile

The safety profile of this compound has not been fully established. However, related compounds such as lithium carbonate and boric acid have been studied extensively:

CompoundLD50 (mg/kg)Observed Effects
Lithium Carbonate>2000Low acute toxicity; no significant adverse effects
Boric Acid>2000Ocular discharge, hypoactivity in high doses
Lithium TriisopropoxyTBDRequires further investigation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for lithium triisopropoxy(4-methoxypyridin-2-yl)borate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a two-step process:

Borate ester formation : React 4-methoxypyridin-2-yl lithium with triisopropyl borate in a nonpolar solvent (e.g., hexane) under inert atmosphere (N₂/Ar) at 20–80°C for 1–30 hours .

Lithiation : Treat the intermediate with lithium halides (e.g., LiCl or LiF) in aprotic solvents (e.g., THF or acetonitrile) at 40–100°C. Monitor reaction progress via ¹¹B NMR to confirm borate formation .

  • Optimization : Adjust solvent polarity and temperature to control byproduct formation. Use Schlenk-line techniques to exclude moisture.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Structural analysis : Single-crystal X-ray diffraction for bond lengths/angles, complemented by FT-IR for B–O and B–N vibrational modes .
  • Electronic properties : Conduct DFT calculations (e.g., B3LYP/6-311++G**) to map HOMO/LUMO energies and predict oxidation potentials (correlated with electrochemical stability) .
  • Elemental analysis : Verify Li content via ICP-MS and boron quantification via colorimetric assays.

Q. What are the primary applications of this compound in lithium-based electrolytes?

  • Methodology : Test its utility as a lithium salt additive in Li-ion batteries:

  • Prepare electrolytes with 0.1–1.0 M concentration in carbonate solvents (EC/DMC).
  • Measure ionic conductivity via electrochemical impedance spectroscopy (EIS) and compare with baseline salts (e.g., LiPF₆).
  • Evaluate cycling stability in half-cells (Li||NMC) to assess SEI formation and voltage hysteresis .

Advanced Research Questions

Q. How does the 4-methoxypyridin-2-yl ligand influence lithium-ion dissociation and transport in nonaqueous electrolytes?

  • Methodology :

  • Coordination studies : Use Raman spectroscopy to detect ion-pairing (Li⁺–borate interactions) and quantify free Li⁺ via Walden plots .
  • Comparative analysis : Replace the methoxypyridinyl group with other ligands (e.g., trifluoromethylpyridine) and measure changes in transference number (e.g., Bruce-Vincent method) .

Q. What experimental and computational approaches resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Phase equilibria studies : Measure solubility in mixed solvents (e.g., DME/PC) at 25–60°C using gravimetric methods. Cross-validate with PXRD to identify polymorphs .
  • Molecular dynamics (MD) simulations : Model solvent-borate interactions to explain deviations (e.g., aggregation in low-polarity solvents) .

Q. How can thermal and electrochemical stability be systematically evaluated for high-voltage battery applications?

  • Methodology :

  • Thermal analysis : Perform TGA/DSC under Ar to detect decomposition thresholds (>150°C). Correlate with accelerated rate calorimetry (ARC) for safety profiling.
  • High-voltage testing : Use Li||LiCoO₂ cells cycled up to 4.5 V. Post-mortem analyze electrodes via XPS to detect boron-rich SEI components .

Q. What mechanistic insights explain the dual role of this compound as a stabilizer and conductivity enhancer?

  • Methodology :

  • Surface analysis : Combine ToF-SIMS and TEM to map boron distribution on cycled anodes.
  • In-situ NMR : Track Li⁺ mobility during charge/discharge to distinguish bulk vs. interfacial contributions .

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